4-Benzylpiperidine

Catalog No.
S661623
CAS No.
31252-42-3
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylpiperidine

CAS Number

31252-42-3

Product Name

4-Benzylpiperidine

IUPAC Name

4-benzylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2

InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=CC=C2

Synonyms

Phenyl(4-piperidyl)methane

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2

4-Benzylpiperidine is an organic compound characterized by the molecular formula C12H17NC_{12}H_{17}N and a molar mass of approximately 175.27 g/mol. It is classified as a piperidine derivative, with a benzyl group attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is recognized for its role as a monoamine releasing agent, exhibiting a notable selectivity for dopamine over serotonin, with a release efficacy that is significantly higher for norepinephrine compared to serotonin .

4-Benzylpiperidine acts primarily as a monoamine releasing agent, with a strong preference for releasing dopamine over serotonin (20-48 fold selectivity) []. However, it demonstrates the highest efficacy in releasing norepinephrine, with EC50 values of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin (indicating much lower affinity for serotonin) []. Its mechanism of action for releasing these neurotransmitters is not fully understood, but it is believed to involve interacting with the vesicular monoamine transporter (VMAT) protein, which is responsible for packaging these neurotransmitters into storage vesicles in neurons []. Additionally, 4-benzylpiperidine exhibits some monoamine oxidase inhibitor (MAOI) activity, with a preference for inhibiting MAO-A, an enzyme that breaks down monoamines [].

Physical and Chemical Properties

  • Formula: C12H17N []
  • Molecular Weight: 175.27 g/mol []
  • Melting Point: 6-7 °C []
  • Boiling Point: 278-279 °C []
  • Density: 0.997 g/mL []
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and dichloromethane []
Typical of amines and piperidine derivatives. Notably, it can act as a substrate in catalytic hydrogenation processes, which involve the addition of hydrogen across the double bonds of the benzyl group or the piperidine ring. It is also susceptible to electrophilic aromatic substitution due to the presence of the benzyl group, allowing for further functionalization .

The biological activity of 4-benzylpiperidine is primarily attributed to its function as a monoamine releasing agent. It has been shown to selectively release dopamine with a potency (EC50) of 109 nM and norepinephrine at 41.4 nM, while having a much lower efficacy for serotonin (5246 nM). Additionally, it acts as a monoamine oxidase inhibitor with a preference for monoamine oxidase A, contributing to its pharmacological profile . This compound has potential implications in neuropharmacology, particularly in the treatment of mood disorders and psychosis.

  • Reaction of 4-cyanopyridine with toluene:
    4 Cyanopyridine+Toluene4 Benzylpyridine\text{4 Cyanopyridine}+\text{Toluene}\rightarrow \text{4 Benzylpyridine}
  • Catalytic hydrogenation:
    4 Benzylpyridine+H2Catalyst4 Benzylpiperidine\text{4 Benzylpyridine}+H_2\xrightarrow{\text{Catalyst}}\text{4 Benzylpiperidine}

This method yields high purity and efficiency, making it suitable for laboratory synthesis .

4-Benzylpiperidine has been utilized in various research contexts, particularly in pharmacological studies. It serves as a precursor for developing derivatives that exhibit therapeutic properties, such as RMI-10608, which shows promise in treating psychosis and preventing neurodegeneration through its NMDA antagonist activity . Furthermore, its role as a monoamine releasing agent positions it as a candidate for further exploration in treating mood disorders.

Studies on 4-benzylpiperidine have focused on its interactions with neurotransmitter systems, particularly its effects on dopamine and norepinephrine release. Its selectivity for these neurotransmitters suggests potential applications in understanding and treating conditions like depression and anxiety disorders. Interaction studies have indicated that compounds with similar structures may exhibit varying degrees of efficacy based on their substituents and structural configurations .

Several compounds share structural similarities with 4-benzylpiperidine. These include:

  • Piperidine: A simpler cyclic amine without substituents.
  • N-benzylpiperidine: Similar structure but lacks the specific functional group positioning.
  • Haloperidol: An antipsychotic that shares some pharmacological properties but differs significantly in structure.
  • RMI-10608: A derivative known for its NMDA antagonist properties.
CompoundStructure TypeKey Features
4-BenzylpiperidinePiperidine derivativeMonoamine releasing agent
PiperidineSimple cyclic amineBasic structure without substitutions
N-benzylpiperidinePiperidine derivativeLacks specific functional group positioning
HaloperidolAntipsychoticDistinct pharmacological profile
RMI-10608Piperidine derivativeNMDA antagonist; potential neuroprotective effects

The uniqueness of 4-benzylpiperidine lies in its specific functionalization at the piperidine nitrogen, which enhances its selectivity and efficacy as a monoamine releasing agent compared to other similar compounds .

XLogP3

2.5

Boiling Point

270.0 °C

Melting Point

16.8 °C

UNII

JDF1T4667S

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31252-42-3

Wikipedia

4-benzylpiperidine

General Manufacturing Information

Piperidine, 4-(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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